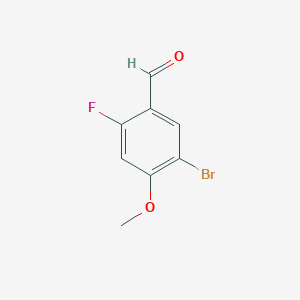

5-Bromo-2-fluoro-4-methoxybenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-fluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHOGOFEMSTOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479676 | |

| Record name | 5-BROMO-2-FLUORO-4-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473417-48-0 | |

| Record name | 5-BROMO-2-FLUORO-4-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-fluoro-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 5 Bromo 2 Fluoro 4 Methoxybenzaldehyde

Retrosynthetic Strategies for the Target Compound

A retrosynthetic analysis of 5-Bromo-2-fluoro-4-methoxybenzaldehyde suggests several plausible disconnection points, primarily revolving around the introduction of the aldehyde and bromo functionalities. The most logical approaches involve either the late-stage introduction of the bromo group onto a pre-formed 2-fluoro-4-methoxybenzaldehyde (B32593) scaffold or the formylation of a suitably substituted brominated aromatic precursor.

One primary disconnection severs the C-Br bond, leading back to 2-fluoro-4-methoxybenzaldehyde. This strategy relies on a regioselective electrophilic aromatic bromination, where the directing effects of the existing substituents guide the incoming bromine atom to the desired position.

A second approach involves disconnecting the C-CHO bond, pointing towards a precursor such as 1-bromo-4-fluoro-2-methoxybenzene. This pathway would necessitate a formylation reaction, a common method for introducing an aldehyde group onto an aromatic ring. Each of these strategies presents its own set of challenges and advantages concerning precursor availability, reaction conditions, and regioselectivity.

Precursor Identification and Strategic Selection

The success of any synthetic route hinges on the judicious selection of starting materials. For the synthesis of this compound, several classes of precursors can be envisaged, each offering a distinct entry point to the target molecule.

Halogenated Anisole (B1667542) Derivatives as Foundational Starting Materials

Halogenated anisole derivatives serve as highly valuable foundational materials for the synthesis of this compound. A key potential precursor in this class is 1-bromo-4-fluoro-2-methoxybenzene. This starting material already contains the correct substitution pattern of the bromo, fluoro, and methoxy (B1213986) groups. The synthetic challenge is then reduced to the introduction of the aldehyde group at the C5 position. This can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with a formylating agent. The directing effects of the methoxy and fluoro groups would need to be carefully considered to ensure the desired regioselectivity of the formylation.

Another plausible, albeit potentially more complex, route could start from 3-bromo-6-fluoroanisole. This would require the introduction of the methoxy group, which is already present, but the subsequent formylation would need to be highly regioselective to yield the desired product.

Halogenated Benzaldehyde (B42025) Intermediates in Multi-Step Syntheses

The use of halogenated benzaldehyde intermediates provides an alternative and powerful approach. A key precursor in this category would be 2-fluoro-4-methoxybenzaldehyde. This molecule already possesses the aldehyde, fluoro, and methoxy groups in the correct relative positions. The synthesis would then be completed by the regioselective bromination of this intermediate. The activating and ortho-, para-directing methoxy group at C4 and the deactivating but ortho-, para-directing fluoro group at C2 would strongly influence the position of the incoming electrophile. The position para to the fluorine and ortho to the methoxy group (C5) is electronically activated, making it a favorable site for electrophilic substitution.

Alternatively, one could envision a route starting from a different halogenated benzaldehyde, such as 5-bromo-2-fluorobenzaldehyde (B134332). This intermediate would require the introduction of a methoxy group at the C4 position. This could potentially be achieved through a nucleophilic aromatic substitution reaction, although the reaction conditions would need to be carefully optimized to avoid side reactions.

Utilization of Benzonitrile (B105546) Analogues for Aldehyde Functional Group Introduction

Benzonitrile analogues offer another strategic avenue for the introduction of the aldehyde functional group. A potential precursor could be 5-bromo-2-fluoro-4-methoxybenzonitrile. The cyano group can be readily converted to an aldehyde by reduction, for example, using diisobutylaluminium hydride (DIBAL-H). This strategy allows for the construction of the substituted aromatic ring first, with the aldehyde functionality being introduced in a late-stage, high-yielding transformation. The synthesis of the benzonitrile precursor itself could be accomplished from a corresponding aniline (B41778) derivative via the Sandmeyer reaction.

Exploration of Direct and Indirect Synthetic Routes

The construction of this compound can be approached through various direct and indirect synthetic routes, with electrophilic aromatic bromination being a key transformation in many of these strategies.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic bromination is a fundamental reaction in organic synthesis and a highly relevant method for the preparation of this compound. A direct approach would involve the bromination of 2-fluoro-4-methoxybenzaldehyde. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methoxy group at C4 is a strong activating group and directs electrophiles to the ortho and para positions. The fluorine atom at C2 is a deactivating group but is also an ortho-, para-director.

In the case of 2-fluoro-4-methoxybenzaldehyde, the position ortho to the strongly activating methoxy group (C3 and C5) and para to the fluorine atom (C5) is the most electronically enriched and sterically accessible. Therefore, electrophilic bromination is expected to occur predominantly at the C5 position, leading directly to the desired this compound.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst. The choice of solvent and reaction temperature can also influence the selectivity and yield of the reaction. For instance, the use of a polar solvent can enhance the rate of reaction.

A summary of analogous electrophilic bromination reactions is presented in the table below, highlighting the conditions and yields for similar substrates.

| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Product | Yield (%) |

| o-Fluorobenzaldehyde | Potassium Bromate (B103136) | 65% aq. H2SO4 | 90 | 5-Bromo-2-fluorobenzaldehyde | 88 |

| o-Fluorobenzaldehyde | N-Bromosuccinimide | Concentrated H2SO4 | 60 | 5-Bromo-2-fluorobenzaldehyde | 80 |

These examples demonstrate the feasibility of regioselective bromination on substituted benzaldehydes, supporting the proposed synthetic route to this compound.

Analysis of Bromination Reagents and Catalytic Systems

The introduction of a bromine atom onto the aromatic ring is a key step, and the choice of brominating agent and catalyst is critical for success. Various reagents have been developed for electrophilic bromination of activated aromatic compounds.

N-bromosuccinimide (NBS): A widely used reagent for bromination, NBS serves as a source of electrophilic bromine, particularly for allylic and benzylic brominations. organic-chemistry.org For aromatic compounds, its effectiveness can be enhanced by the presence of catalysts. organic-chemistry.orgresearchgate.net Studies on the bromination of activated aromatic compounds using NBS have demonstrated high regioselectivity. organic-chemistry.org However, reactions with certain substrates, like 2-nitrobenzaldehyde, using NBS in sulfuric acid have been shown to produce a mixture of isomeric mono- and dibrominated products, contrary to reports of high selectivity. figshare.com Solid-state reactions with NBS can yield exclusively nuclear brominated products for aromatic aldehydes. researchgate.net

Dibromohydantoin: 1,3-Dibromo-5,5-dimethylhydantoin is another effective source of electrophilic bromine used for the bromination of aromatic compounds.

Potassium Bromate: In the presence of a strong acid like sulfuric acid, potassium bromate can act as a brominating agent. One synthetic route for 5-bromo-2-fluorobenzaldehyde involves the reaction of o-fluorobenzaldehyde with potassium bromate in 65% aqueous sulfuric acid at 90°C, achieving a yield of 88%. chemicalbook.com

Lewis Acid Catalysis: Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) or zinc bromide (ZnBr₂) can be used to catalyze bromination reactions. google.com They polarize the brominating agent, increasing its electrophilicity and facilitating the attack on the aromatic ring. A patented method describes the bromination of o-fluorobenzaldehyde with a brominating reagent in the presence of a Lewis acid catalyst to obtain 2-fluoro-5-bromobenzaldehyde in high yield. google.com

| Bromination Reagent/System | Typical Substrate | Key Features | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Activated Aromatic Rings | Can be catalyzed by acids; selectivity can be variable. | organic-chemistry.orgfigshare.com |

| Potassium Bromate / H₂SO₄ | o-Fluorobenzaldehyde | Effective for direct bromination; can achieve high yields. | chemicalbook.com |

| Bromine / Lewis Acid (e.g., AlCl₃) | Aromatic Aldehydes | Lewis acid enhances the electrophilicity of bromine. | google.com |

Regioselectivity Control and Reaction Condition Tuning

Achieving the desired 5-bromo substitution pattern on a 2-fluoro-4-methoxy benzaldehyde precursor is governed by the directing effects of the existing fluorine and methoxy substituents. Both are ortho-, para-directing groups. The final position of the incoming electrophile (bromine) depends on the interplay of steric and electronic factors, which can be manipulated by reaction conditions.

Solvent Effects: The choice of solvent can influence the reactivity and selectivity of bromination. Solvents like dichloromethane (B109758) or dichloroethane are commonly used. google.comprepchem.com In some protocols, strong acids like concentrated sulfuric acid or glacial acetic acid themselves act as the solvent medium. chemicalbook.comgoogle.com

Temperature Optimization: Temperature is a critical parameter for controlling the rate and selectivity of the reaction. Bromination reactions are often initiated at low temperatures (e.g., 0°C) and then allowed to proceed at room temperature or slightly elevated temperatures to control the formation of byproducts. prepchem.com For instance, the formylation of p-bromoanisole using titanium tetrachloride and 1,1-dichloromethyl methyl ether is conducted at 0°-10°C. prepchem.com Similarly, the reaction of o-fluorobenzaldehyde with potassium bromate is maintained at 90°C for several hours. chemicalbook.com The regioselectivity of reactions is determined by the relative activation barriers of the possible pathways, which are temperature-dependent. nih.gov

Selective Fluorination Methodologies

The introduction of fluorine into an aromatic ring is a pivotal step in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties it imparts. ucl.ac.uk Several modern methods exist for aromatic fluorination. numberanalytics.comnumberanalytics.com

Nucleophilic Fluorination: This approach involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.com This method, often referred to as halogen exchange (Halex), is particularly effective when the aromatic ring is activated by electron-withdrawing groups. rsc.org

Electrophilic Fluorination: This method utilizes reagents that act as a source of "F+", such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). numberanalytics.comtaylorfrancis.com These reagents can directly fluorinate electron-rich aromatic rings.

Transition Metal-Catalyzed Fluorination: Palladium and copper catalysts are commonly used to facilitate the fluorination of aryl halides, triflates, or boronic acids. ucl.ac.uknumberanalytics.com These methods have expanded the scope of aromatic fluorination, allowing for milder reaction conditions.

Methoxy Group Introduction and Interconversion

The methoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction, where a methoxide (B1231860) source displaces a suitable leaving group on the aromatic ring. google.com

For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.gov In the context of synthesizing this compound, a precursor like 4-bromo-2-fluorobenzaldehyde (B134337) could be reacted with a methoxide source. The fluorine atom, being highly electronegative, along with the aldehyde group, activates the ring for nucleophilic attack.

A specific example involves the reaction of 2-fluoro-4-bromobenzaldehyde with sodium methoxide, which proceeds via an SNAr mechanism to yield 4-bromo-2-methoxybenzaldehyde (B1278859). google.com Another process describes reacting 2-fluoro-4-bromobenzaldehyde with methanol (B129727) in the presence of potassium carbonate. google.com

Formylation Reactions for Aldehyde Formation

The introduction of the aldehyde (formyl) group is a crucial transformation. This can be achieved through various methods, including formylation of organometallic intermediates or reduction of other functional groups.

This is a robust and widely used strategy for synthesizing aromatic aldehydes. thieme-connect.de The process involves two main steps:

Metal-Halogen Exchange: An aryl halide is treated with a strong organometallic base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures (e.g., -78°C). wikipedia.org This reaction exchanges the halogen atom (commonly bromine or iodine) for a metal atom (lithium), creating a highly nucleophilic aryllithium species. thieme-connect.dewikipedia.org

Formylation: The newly formed organometallic reagent is then treated with a formylating agent. Dimethylformamide (DMF) is the most common and inexpensive electrophile used for this purpose. thieme-connect.decommonorganicchemistry.com The aryllithium attacks the carbonyl carbon of DMF, and subsequent aqueous workup hydrolyzes the intermediate to yield the desired aldehyde. commonorganicchemistry.comcommonorganicchemistry.com Methyl formate (B1220265) can also be used as a formylating agent.

This method has been successfully applied in the synthesis of related compounds. For example, a patent describes the preparation of 2-fluoro-4-bromobenzaldehyde through metal-halogen exchange of 1,4-dibromo-2-fluorobenzene (B72686) followed by formylation with DMF. google.com

| Step | Reagents | Typical Conditions | Key Intermediate | Reference |

|---|---|---|---|---|

| Metal-Halogen Exchange | Aryl Bromide, n-Butyllithium | Anhydrous THF or Ether, -78°C | Aryllithium Species | thieme-connect.dewikipedia.org |

| Formylation | Aryllithium, Dimethylformamide (DMF) | -78°C to Room Temp, followed by aqueous workup | Aromatic Aldehyde | commonorganicchemistry.comcommonorganicchemistry.com |

An alternative route to the aldehyde functionality is the partial reduction of a more oxidized precursor, such as a nitrile or an ester.

Reduction of Nitriles: Nitriles can be selectively reduced to aldehydes. The Stephen aldehyde synthesis uses stannous chloride (tin(II) chloride) and hydrochloric acid to reduce the nitrile to an iminium salt, which is then hydrolyzed to the aldehyde. wikipedia.orgncert.nic.in A milder and more common method involves the use of diisobutylaluminium hydride (DIBAL-H). chemistrysteps.com DIBAL-H reduces the nitrile to an imine intermediate at low temperatures; subsequent aqueous workup then hydrolyzes the imine to the final aldehyde product, preventing over-reduction to the amine. wikipedia.orgchemistrysteps.com

Reduction of Esters: Esters can also be reduced to aldehydes using DIBAL-H at low temperatures (typically -78°C). ncert.nic.in Careful control of stoichiometry and temperature is essential to prevent further reduction to the primary alcohol.

Oxidative Conversion of Benzyl (B1604629) Alcohol Intermediates

A common and effective method for the synthesis of benzaldehydes is the oxidation of their corresponding benzyl alcohols. For the preparation of this compound, the precursor would be (5-Bromo-2-fluoro-4-methoxyphenyl)methanol. While a direct protocol for this specific conversion is not found, the oxidation of the closely related 5-bromo-2-fluorobenzyl alcohol has been reported.

This analogous conversion utilizes oxidizing agents like manganese(IV) oxide (MnO₂) or pyridinium (B92312) dichromate (PDC). For instance, the oxidation of 5-bromo-2-fluorobenzyl alcohol with MnO₂ in a solvent such as dichloromethane at room temperature has been shown to yield the desired aldehyde. Another relevant methodology is the catalytic photooxidation of 4-methoxybenzyl alcohol, which effectively converts it to the corresponding benzaldehyde. nih.gov This process uses a flavin-zinc(II)-cyclen complex as a photomediator and can be performed in water or acetonitrile. nih.gov

These examples suggest that a similar oxidative approach would be a viable strategy for converting (5-Bromo-2-fluoro-4-methoxyphenyl)methanol to the target compound. The choice of oxidant and reaction conditions would require empirical optimization to maximize yield and minimize side reactions.

Optimization of Synthetic Conditions for Academic and Preparative Scale

Yield Enhancement and Purity Improvement Strategies

Achieving high yield and purity is critical for both academic research and larger-scale production. For related bromo-fluoro-benzaldehydes, specific conditions have been reported to produce excellent results. For example, a synthesis of 5-bromo-2-fluorobenzaldehyde starting from 2-fluorobenzaldehyde (B47322) using potassium bromate and sulfuric acid at 90°C resulted in an 88% yield and 97% purity after vacuum distillation. chemicalbook.com Another patented method for the same compound, using N-bromo-succinimide and a Lewis acid catalyst, achieved an 80% yield and 98% purity. google.com

These results highlight key strategies for optimization:

Reagent Selection: The choice of brominating agent (e.g., potassium bromate, N-bromo-succinimide) and catalyst can significantly impact reaction efficiency. chemicalbook.comgoogle.com

Temperature Control: Maintaining a specific reaction temperature is crucial for driving the reaction to completion and minimizing by-product formation. chemicalbook.com

Purification Method: Post-reaction workup, including extraction and vacuum distillation, is essential for isolating the product at high purity. chemicalbook.comgoogle.com

The table below summarizes optimized conditions reported for a closely related compound, demonstrating the parameters that would need to be considered for the target molecule.

| Starting Material | Reagents | Temperature | Yield | Purity |

| 2-Fluorobenzaldehyde | Potassium bromate, Sulfuric Acid | 90°C | 88% | 97% |

| 2-Fluorobenzaldehyde | N-bromo-succinimide, Aluminum trichloride | 60°C | 80% | 98% |

This data is for the synthesis of 5-bromo-2-fluorobenzaldehyde. chemicalbook.comgoogle.com

Evaluation of Process Efficiency and Potential for Industrial Scalability

Scaling a synthesis from the laboratory to an industrial setting introduces new challenges, including cost, safety, and operational complexity. A key factor for scalability is the avoidance of extreme reaction conditions. For instance, syntheses of related compounds that require cryogenic temperatures (e.g., -78°C) are often considered unsuitable for large-scale production due to high costs and specialized equipment requirements. google.comgoogle.com Such low-temperature processes can also be difficult to control, potentially leading to increased impurity formation and reduced yields upon scale-up. google.com

An efficient industrial process for a compound like this compound would ideally feature:

Readily available and low-cost starting materials. google.com

Reaction conditions at or near ambient temperature and pressure. google.com

Stable process conditions that are not highly sensitive to minor fluctuations. google.com

A simple reaction process with a minimal number of steps. google.com

Methodologies for Minimization of Undesired By-product Formation

The formation of by-products can significantly reduce the yield and purity of the desired compound, necessitating complex and costly purification steps. In the synthesis of substituted benzaldehydes, several types of side reactions can occur.

One common issue in bromination reactions is the formation of di-brominated or other regioisomeric products. Careful control over the stoichiometry of the brominating agent and reaction time is a primary strategy to mitigate this.

In syntheses involving strong bases or nucleophiles, other side reactions can become prominent. For example, in the synthesis of 4-bromo-2-methoxybenzaldehyde , the Cannizzaro reaction was identified as a potential side reaction when using a strong base like sodium methoxide. google.com To minimize this, the process was optimized to use a milder base, potassium carbonate, which successfully suppressed the undesired reaction. google.com

Strategies to minimize by-products include:

Precise control of reagent stoichiometry.

Optimization of reaction temperature and time.

Selection of appropriate solvents and catalysts to favor the desired reaction pathway.

Use of milder reagents to prevent side reactions like the Cannizzaro reaction. google.com

Iii. Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Fluoro 4 Methoxybenzaldehyde

Intrinsic Electrophilic and Nucleophilic Characteristics of the Benzaldehyde (B42025) Core

The benzaldehyde core of 5-bromo-2-fluoro-4-methoxybenzaldehyde presents a fascinating case study in substituent effects on aromatic reactivity. The aldehyde group, being an electron-withdrawing group, deactivates the benzene (B151609) ring towards electrophilic attack while simultaneously directing incoming electrophiles to the meta position. Conversely, the aldehyde's carbonyl carbon is electrophilic and susceptible to nucleophilic attack.

Influence of Halogen and Methoxy (B1213986) Substituents on Ring Activation and Reactivity

The presence of halogen (bromo and fluoro) and methoxy substituents significantly modulates the reactivity of the benzaldehyde core. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which further deactivates the ring. The bromine atom also has a deactivating inductive effect, albeit weaker than fluorine.

The interplay of these electronic effects results in a complex reactivity profile. The positions ortho and para to the activating methoxy group are somewhat less deactivated than the positions meta to it. This intricate balance of inductive and resonance effects is crucial in determining the regioselectivity of substitution reactions.

Advanced Substitution Reactions

The halogen substituents on the aromatic ring of this compound open avenues for various substitution reactions, providing pathways for the introduction of new functional groups and the construction of more complex molecular architectures.

Detailed Studies of Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring, enhanced by the electron-withdrawing aldehyde and fluoro groups, makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. In such reactions, a nucleophile attacks the aromatic ring and displaces a leaving group, typically a halide. The rate of SNAr reactions is highly dependent on the nature and position of the electron-withdrawing groups and the leaving group.

While specific studies on SNAr reactions of this compound are not extensively documented, related compounds provide valuable insights. For instance, in similar systems, the fluorine atom is often a better leaving group than bromine in SNAr reactions due to its higher electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. The presence of the aldehyde group ortho to the fluorine and para to the bromine further activates these positions towards nucleophilic attack. A patent for the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) describes a nucleophilic aromatic substitution of a fluorine atom by a methoxy group, highlighting the viability of such transformations. google.com

Investigations into the Reactivity and Substitution of Bromine and Fluorine Atoms

The bromine atom in this compound is susceptible to substitution via transition-metal-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is a powerful tool for forming new carbon-carbon bonds. While direct studies on this specific molecule are limited, the successful Suzuki-Miyaura coupling of 4-bromobenzaldehyde (B125591) with phenylboronic acid suggests that the bromo substituent on this benzaldehyde derivative could similarly participate in such cross-coupling reactions. researchgate.nettcichemicals.com This would allow for the introduction of a wide range of aryl and vinyl groups at the 5-position.

The fluorine atom, as mentioned, is a potential leaving group in SNAr reactions. Its reactivity is enhanced by the ortho aldehyde group.

Comprehensive Derivatization Strategies

The aldehyde functional group is one of the most versatile in organic chemistry, offering a plethora of opportunities for chemical transformations. These reactions are fundamental to the use of this compound as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials.

Transformations at the Aldehyde Functional Group (e.g., Condensation Reactions, Reduction, Oxidation, Oxime Formation)

Condensation Reactions: The electrophilic carbonyl carbon of the aldehyde readily reacts with nucleophiles, including active methylene (B1212753) compounds, in condensation reactions. For example, the Knoevenagel condensation allows for the formation of new carbon-carbon double bonds. organic-chemistry.org A base-catalyzed aldol (B89426) condensation of 4-methoxybenzaldehyde (B44291) with acetone (B3395972) is a well-established reaction, indicating that the aldehyde group in this compound would be expected to undergo similar transformations. magritek.com

Reduction: The aldehyde group can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of similar substituted benzaldehydes, such as 4-fluorobenzaldehyde (B137897) and 4-bromobenzaldehyde, to their corresponding benzyl (B1604629) alcohols has been reported. tsijournals.com

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). This transformation provides a route to 5-bromo-2-fluoro-4-methoxybenzoic acid, a valuable synthetic intermediate.

Oxime Formation: Aldehydes react with hydroxylamine (B1172632) (NH₂OH) to form oximes. This reaction is a common method for the protection of the aldehyde group or for further functional group transformations. The formation of oximes from related bromo- and fluoro-substituted benzaldehydes is well-documented. biosynth.comnih.gov

Table of Transformations at the Aldehyde Functional Group

| Reaction Type | Reagents | Product Functional Group |

| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated Carbonyl |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid |

| Oxime Formation | NH₂OH | Oxime |

Selective Chemical Modifications of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring is an ether linkage that can be cleaved to reveal a hydroxyl group (-OH), a transformation known as O-demethylation. This conversion is valuable for altering the compound's properties or for subsequent functionalization. The reaction typically requires reagents that can activate the ether and facilitate the removal of the methyl group.

Strong Lewis acids are particularly effective for this purpose. Boron tribromide (BBr₃) is one of the most common and efficient reagents for the cleavage of aryl methyl ethers. chem-station.comcommonorganicchemistry.com The mechanism involves the coordination of the highly Lewis-acidic boron atom to the ether oxygen, forming an oxonium-like complex. This coordination activates the methyl group, making it susceptible to nucleophilic attack by a bromide ion released from the BBr₃. chem-station.comnih.gov The reaction proceeds via an Sₙ2 pathway, resulting in the formation of bromomethane (B36050) and a dibromoborinate ester, which is subsequently hydrolyzed during aqueous workup to yield the desired phenol. nih.gov Due to the high reactivity of BBr₃, these reactions are often initiated at low temperatures, such as -78 °C, and gradually warmed. chem-station.com

Other reagents can also be employed for O-demethylation, offering alternatives with different reactivity profiles and substrate tolerances. Strong Brønsted acids like hydrobromic acid (HBr) can cleave the ether at elevated temperatures. commonorganicchemistry.com Lewis acids such as aluminum chloride (AlCl₃), sometimes in combination with nucleophiles like iodide salts or thiols, are also effective. chem-station.comreddit.com Additionally, nucleophilic cleavage using strong nucleophiles like thiolates (e.g., from ethanethiol (B150549) or dodecanethiol) in polar aprotic solvents provides a non-acidic method for demethylation. chem-station.comcommonorganicchemistry.com

The table below summarizes common reagent systems for the O-demethylation of aryl methoxy groups, which are applicable to this compound.

| Reagent(s) | Typical Solvent | General Conditions | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (B109758) (DCM) | -78 °C to Room Temperature | chem-station.comcommonorganicchemistry.com |

| Hydrobromic Acid (HBr, 47%) | Acetic Acid or neat | High Temperature / Reflux (~130 °C) | chem-station.com |

| Aluminum Chloride (AlCl₃) + Thiol (e.g., EtSH) | Dichloromethane (DCM) | Room Temperature to Reflux | chem-station.com |

| Alkyl Thiolate (e.g., NaSEt) | N,N-Dimethylformamide (DMF) | High Temperature (~130 °C) | chem-station.com |

| Magnesium Iodide (MgI₂) | Solvent-free | Elevated Temperature | rsc.org |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira Couplings) for C-C Bond Formation

The carbon-bromine (C-Br) bond in this compound is the most versatile site for forming new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the connection of the aromatic ring to a wide variety of organic fragments. wikipedia.orgwikipedia.orgwikipedia.org The reactivity of the C-Br bond is influenced by the electronic environment of the ring; electron-withdrawing groups generally facilitate the initial oxidative addition step, which is often rate-determining. yonedalabs.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, to form a biaryl compound. wikipedia.org The reaction is catalyzed by a palladium(0) complex and requires a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to activate the organoboron species. nrochemistry.comnih.gov A variety of palladium sources and phosphine (B1218219) ligands can be used to optimize the reaction for specific substrates. mdpi.com For a substrate like this compound, coupling with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative.

Heck Reaction: The Heck reaction forms a C-C bond between the aryl bromide and an alkene, producing a substituted alkene. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base, often a tertiary amine like triethylamine (B128534) (Et₃N), to regenerate the active Pd(0) catalyst at the end of the cycle. wikipedia.org This method allows for the introduction of vinyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst (e.g., CuI). libretexts.orgorganic-chemistry.org An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. wikipedia.org This reaction is highly effective for synthesizing arylalkynes. Copper-free variations have also been developed to avoid potential issues with copper, such as Glaser homocoupling of the alkyne. nih.govucsb.edu

The following table provides representative conditions for a Suzuki-Miyaura coupling reaction involving this compound.

| Component | Example Reagent/Condition | Role | Reference |

|---|---|---|---|

| Aryl Halide | This compound | Electrophile | - |

| Organoboron Reagent | Phenylboronic Acid | Nucleophile | nrochemistry.com |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand | Catalyst | nrochemistry.comnih.gov |

| Ligand (if needed) | SPhos, XPhos, PPh₃ | Stabilizes Pd, modulates reactivity | nrochemistry.comnih.gov |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates boronic acid | nrochemistry.comnih.gov |

| Solvent System | 1,4-Dioxane/Water or Toluene/Water | Reaction Medium | nrochemistry.comnih.gov |

| Temperature | 80-110 °C | Provides activation energy | nrochemistry.comresearchgate.net |

Elucidation of Reaction Mechanisms (e.g., Transition State Analysis, Identification of Reaction Intermediates)

While specific, in-depth mechanistic studies focused exclusively on this compound are not widely published, its behavior in cross-coupling reactions can be understood through the well-established catalytic cycles of these transformations. These mechanisms have been extensively investigated through kinetic studies, spectroscopic identification of intermediates, and computational methods like Density Functional Theory (DFT) for other aryl halides. chemrxiv.orgresearchgate.net

The catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions are generally understood to proceed through three fundamental steps involving the palladium catalyst:

Oxidative Addition: This is typically the first and often the rate-determining step of the catalytic cycle. wikipedia.org The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This process oxidizes the palladium from the Pd(0) to the Pd(II) state, forming a square planar organopalladium(II) complex. nrochemistry.comlibretexts.org Computational studies have shown that this step can proceed through either a monoligated or a diligated palladium complex, and the transition state involves the breaking of the C-Br bond and the formation of new C-Pd and Pd-Br bonds. chemrxiv.orguvic.ca

Transmetalation (for Suzuki and Sonogashira): In this step, the organic group from the other coupling partner is transferred to the palladium(II) center, displacing the halide.

In the Suzuki-Miyaura reaction , the base activates the boronic acid to form a boronate species. This boronate then transfers its aryl group to the palladium center. wikipedia.orglibretexts.org

In the Sonogashira reaction , the mechanism involves a second, interconnected catalytic cycle with the copper co-catalyst. wikipedia.orglibretexts.org The base deprotonates the terminal alkyne, which then reacts with the copper(I) salt to form a copper(I) acetylide intermediate. numberanalytics.comresearchgate.net This copper acetylide is the active species that transfers the alkynyl group to the Pd(II) complex. numberanalytics.com

Reductive Elimination: This is the final step of the cycle. The two organic groups (the aryl from this compound and the group transferred during transmetalation) on the Pd(II) center couple and are eliminated from the palladium, forming the new C-C bond of the final product. nrochemistry.comlibretexts.org This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle. yonedalabs.com

The identification of reaction intermediates in these cycles, such as the Pd(II) oxidative addition product and transmetalation complexes, is challenging due to their often transient nature. However, their existence is supported by stoichiometric studies and advanced spectroscopic and computational analyses performed on analogous systems. chemrxiv.org Transition state analysis via DFT calculations helps to rationalize reaction rates, selectivity, and the influence of ligands and substituents on the energy barriers of each elementary step. researchgate.netacs.org

Iv. Advanced Applications As a Building Block in Complex Molecular Synthesis

Contribution to the Synthesis of Diverse Heterocyclic Scaffolds

The compound is instrumental in the synthesis of numerous heterocyclic frameworks, which are core structures in many pharmaceutically active compounds and functional materials. The aldehyde functionality is the primary reactive site for cyclization and condensation reactions that form the heterocyclic ring.

Indazoles are a significant class of nitrogen-containing heterocycles with a wide range of pharmacological activities. nih.gov The synthesis of indazole derivatives can be effectively achieved using substituted benzaldehydes as precursors. A common and direct method involves the cyclocondensation reaction of a 2-halobenzaldehyde with hydrazine (B178648) or its derivatives.

In this context, 5-Bromo-2-fluoro-4-methoxybenzaldehyde can react with hydrazine under heating. The reaction proceeds via initial formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution where the terminal nitrogen of the hydrazone displaces the activated fluorine atom at the C2 position, leading to the formation of the pyrazole (B372694) ring fused to the benzene (B151609) core. This reaction yields a 5-bromo-4-methoxy-1H-indazole derivative. A related synthetic route has been reported for the synthesis of 5-bromo-1H-indazole from 5-bromo-2-fluorobenzaldehyde (B134332). A patent also describes a multi-step synthesis for 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline, highlighting the importance of halogenated indazole scaffolds. google.com

Table 1: Synthesis of Indazole Derivatives

| Heterocyclic Scaffold | General Reaction Type | Key Reagents | Potential Product Structure |

| 5-Bromo-4-methoxy-1H-indazole | Cyclocondensation | Hydrazine | A bicyclic aromatic compound with a pyrazole ring fused to the bromo-methoxy-substituted benzene ring. |

Quinazolines and quinolines are fundamental bicyclic heterocycles prevalent in medicinal chemistry. This compound serves as a key component in their synthesis.

Quinazolines: The preparation of quinazoline (B50416) derivatives often involves the reaction of a 2-aminobenzaldehyde (B1207257) or a related precursor with a nitrogen source. A more versatile approach utilizes the reactivity of this compound. For instance, it can undergo reaction with amidines in the presence of a copper catalyst to form 4-aminoquinazoline derivatives. organic-chemistry.org Research has demonstrated the synthesis of a 5-bromo-2-methylamino-8-methoxyquinazoline, a crucial drug intermediate, from a structurally similar 6-bromo-2-fluoro-3-methoxybenzaldehyde, showcasing a viable pathway. fluoromart.com The reaction likely involves condensation and subsequent cyclization steps.

Quinolines: The synthesis of quinolines can be achieved through various methods, including multi-component reactions. nih.gov The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a classic example. This compound can be utilized in modified versions of this reaction or in other one-pot multi-component strategies, reacting with an enolizable ketone and an amine or ammonia (B1221849) source to construct the substituted quinoline (B57606) framework.

Table 2: Synthesis of Quinazoline and Quinoline Compounds

| Heterocyclic Scaffold | General Reaction Type | Key Reagents | Potential Product Structure |

| Substituted Quinazoline | Copper-catalyzed Tandem Reaction | Amidines, Copper Catalyst | A bicyclic heteroaromatic with a pyrimidine (B1678525) ring fused to the substituted benzene ring. |

| Substituted Quinoline | Multi-component Condensation | Enolizable Ketone, Ammonia/Amine Source | A bicyclic heteroaromatic with a pyridine (B92270) ring fused to the substituted benzene ring. |

The aldehyde is also a precursor for seven-membered heterocycles and five-membered pyrazoline rings.

Benzothiazepines: 1,5-Benzothiazepines are important nitrogen- and sulfur-containing heterocyclic compounds. researchgate.net Their synthesis can be achieved through the condensation of a chalcone (B49325) with o-aminothiophenol. researchgate.net Alternatively, a more direct one-pot approach involves the reaction between a 2-fluorobenzaldehyde (B47322) and 2-aminothiophenol (B119425) in the presence of a base. nih.gov In this reaction, the amino group of the thiophenol condenses with the aldehyde to form a Schiff base, which is followed by an intramolecular nucleophilic aromatic substitution of the fluorine atom by the sulfur nucleophile to form the seven-membered benzothiazepine (B8601423) ring. nih.gov

Pyrazolines: Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds with significant biological applications. nih.govuomustansiriyah.edu.iq A common synthetic route involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine. uomustansiriyah.edu.iq this compound can be first converted into a chalcone intermediate via a base-catalyzed Claisen-Schmidt condensation with an appropriate ketone. The resulting chalcone is then reacted with hydrazine or a substituted hydrazine, which attacks the β-carbon and subsequently condenses with the carbonyl group to form the pyrazoline ring. The synthesis of pyrazolines from 4-Bromo-2-fluorobenzaldehyde (B134337) has been noted as a pathway toward novel materials. fluoromart.com

Table 3: Synthesis of Benzothiazepines and Pyrazolines

| Heterocyclic Scaffold | General Reaction Type | Key Reagents | Potential Product Structure |

| Substituted 1,5-Benzothiazepine | Condensation / Intramolecular SNAr | o-Aminothiophenol, Base | A tricyclic system with a seven-membered thiazepine ring fused to two benzene rings. |

| Substituted Pyrazoline | Claisen-Schmidt Condensation followed by Cyclization | Ketone, Base, Hydrazine | A five-membered ring containing two adjacent nitrogen atoms, attached to the substituted aromatic ring. |

The imidazole (B134444) ring is a fundamental component of many biological molecules and synthetic drugs. The synthesis of polysubstituted imidazoles can be accomplished using various methods starting from aldehydes. The Radziszewski synthesis, for example, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. In this scenario, this compound would provide one of the substituent groups on the final imidazole ring. Another approach is the Van Leusen reaction, which can create 1,4,5-trisubstituted imidazoles. nih.gov The existence of complex imidazole derivatives like 5-Bromo-4-(2-fluoro-4-methoxyphenyl)-1H-imidazole-2-carbaldehyde further confirms the utility of this aldehyde as a building block for this class of heterocycles. bldpharm.com

Table 4: Synthesis of Substituted Imidazoles

| Heterocyclic Scaffold | General Reaction Type | Key Reagents | Potential Product Structure |

| Trisubstituted Imidazole | Radziszewski Synthesis | 1,2-Dicarbonyl compound (e.g., benzil), Ammonia | A five-membered aromatic ring with two nitrogen atoms, bearing the 5-bromo-2-fluoro-4-methoxyphenyl group. |

The versatility of this compound extends to the synthesis of other heterocyclic systems.

Nitrogen-Containing Heterocycles: The aldehyde can participate in multicomponent reactions, such as the Biginelli or Hantzsch reactions (with modifications), to produce dihydropyrimidines and dihydropyridines, respectively. These reactions capitalize on the electrophilic nature of the aldehyde carbonyl group, which condenses with amine and active methylene components to build the heterocyclic core.

Oxygen-Containing Heterocycles: The synthesis of oxygen heterocycles like benzofurans and chromenes can also utilize this aldehyde. nih.gov For example, a synthetic route could involve a Wittig or Horner-Wadsworth-Emmons reaction to convert the aldehyde into a substituted styrene. Subsequent intramolecular cyclization, potentially via activation of a neighboring hydroxyl group or other functionalities, can lead to the formation of a fused oxygen-containing ring.

Role in the Creation of Advanced Organic Materials

Beyond its use in medicinal chemistry, this compound is a valuable component in the synthesis of advanced organic materials. Its derivatives have been explored for applications in materials science, particularly in the development of liquid crystals.

The synthesis of fluorinated 1,5-benzothiazepines and pyrazolines from the related 4-Bromo-2-fluorobenzaldehyde has been shown to yield novel liquid crystalline materials. fluoromart.com The incorporation of the rigid and electronically distinct 5-bromo-2-fluoro-4-methoxyphenyl moiety into larger molecular structures can induce or enhance mesomorphic properties. The presence of fluorine and bromine atoms, along with the methoxy (B1213986) group, influences key material properties such as:

Molecular Polarity and Polarizability: Affecting dielectric anisotropy, a critical parameter for display applications.

Intermolecular Interactions: Influencing the stability and temperature range of liquid crystalline phases (mesophases).

Molecular Shape: The substitution pattern contributes to a specific molecular geometry that can favor the formation of ordered liquid crystal phases.

These attributes make the compound a promising building block for creating new materials for use in display technologies and optical devices. fluoromart.com

Precursor for Novel Liquid Crystalline Materials

While substituted benzaldehydes are a well-established class of precursors for liquid crystalline materials, specific research detailing the application of this compound in the synthesis of novel liquid crystals is not extensively documented in publicly available literature. The structural motifs present in the molecule, such as the rigid phenyl ring and polar substituents, are characteristic of moieties used in the core structures of mesogenic compounds. However, direct synthetic routes employing this specific aldehyde for liquid crystal development are not prominently reported.

Application in the Synthesis of Functional Polymers and Coatings

This compound is a precursor for synthesizing molecules that can be integrated with polymeric systems to create functional materials. A key application in this area is in the development of advanced drug delivery systems. google.com Research has shown that derivatives of this aldehyde can be coupled with soluble polymers, such as polyvinylpyrrolidone, or biodegradable polymers like polylactic acid. google.com This process allows for the creation of polymer-drug conjugates designed for the controlled or sustained release of therapeutic agents. google.com

Table 1: Polymer Types for Conjugation

| Polymer Type | Example(s) | Potential Application |

|---|---|---|

| Soluble Polymers | Polyvinylpyrrolidone, Pyrancopolymer | Targetable Drug Carriers |

Utility in Fine Chemical Production

The compound is a key intermediate in the production of a wide array of high-value fine chemicals. alfa-chemistry.com Its utility spans several sectors, including the manufacturing of specialty colorants and agrochemicals. guidechem.comcymitquimica.com

Intermediacy in the Synthesis of Specialty Dyes

Chemical suppliers categorize this compound as an intermediate with applications in the dyestuff field. guidechem.com The chromophoric system of a substituted benzene ring, combined with reactive sites (aldehyde and halogens) for further chemical modification, makes it a suitable starting material for building complex dye molecules.

Contributions to Agrochemical Development

Fluorinated organic compounds are of significant importance in the agrochemical industry, and this compound serves as an important intermediate in this sector. alfa-chemistry.comcymitquimica.com It is used in the synthetic pathways for developing new pesticides and other crop protection agents. alfa-chemistry.comguidechem.com The presence of both fluorine and bromine atoms can enhance the biological activity and metabolic stability of the final agrochemical products.

Synthesis of Diverse Specialty Chemicals

One of the most significant applications of this compound is as a starting material in the synthesis of complex heterocyclic compounds for the pharmaceutical industry. google.com Notably, it is a key reactant in the production of benzo[b]thiophene derivatives that function as STING (Stimulator of Interferon Genes) agonists. google.comgoogleapis.com These compounds are under investigation for their potential use in cancer immunotherapy by inducing immune responses. google.com

The synthesis involves a reaction between this compound and a mercaptoacetate (B1236969) derivative, as detailed in the following table based on patent literature. google.comgoogleapis.com

Table 2: Synthesis of a Benzo[b]thiophene Intermediate

| Reactant 1 | Reactant 2 | Reagent | Solvent | Condition | Product |

|---|

This synthetic utility highlights the compound's role in creating high-value, biologically active molecules for therapeutic applications. google.com

Development of Chiral Building Blocks and Enantioselective Synthesis Strategies

The use of this compound in the development of chiral building blocks or its application in enantioselective synthesis is not significantly described in the reviewed scientific literature. As an achiral molecule, its direct use as a chiral building block is not applicable. While its aldehyde group could theoretically undergo prochiral transformations, specific, documented strategies employing it for enantioselective synthesis are not readily found.

V. Computational and Theoretical Investigations of 5 Bromo 2 Fluoro 4 Methoxybenzaldehyde

Quantum Chemical Calculations for Molecular Insights

Quantum chemical calculations are essential tools for elucidating the fundamental properties of molecules from a theoretical standpoint.

Advanced Topological Analyses (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Non-Covalent Interaction (NCI), Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG))Advanced topological analyses provide a deeper understanding of chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, helping to characterize covalent bonds and lone pairs. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the nature of chemical bonds (e.g., ionic, covalent).

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) analyses are employed to identify and visualize weak interactions, such as van der Waals forces and hydrogen bonds, which are crucial for understanding crystal packing and molecular recognition. researchgate.net Specific topological data from these analyses for 5-Bromo-2-fluoro-4-methoxybenzaldehyde is not present in the available literature.

Conformational Analysis and Relative Stabilities of Isomeric Forms

The presence of rotatable bonds, specifically the C-C bond connecting the aldehyde group and the C-O bond of the methoxy (B1213986) group to the benzene (B151609) ring, gives rise to different spatial arrangements known as conformers or rotamers. For this compound, the relative orientation of the aldehyde (-CHO) and methoxy (-OCH3) groups with respect to the fluorine atom and the rest of the ring dictates the conformational landscape.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to identify the possible stable conformers and to determine their relative energies. The planarity of the benzaldehyde (B42025) moiety is a key factor. The two main conformers are generally referred to as O-cis and O-trans, based on the orientation of the aldehyde group's oxygen atom relative to a specific substituent on the ring. In this case, the reference is typically the adjacent fluorine atom.

O-cis conformer: The aldehyde oxygen is on the same side of the C-C bond as the fluorine atom.

O-trans conformer: The aldehyde oxygen is on the opposite side of the C-C bond from the fluorine atom.

Furthermore, the methoxy group can also exhibit different orientations. The methyl group can be positioned towards or away from the adjacent fluorine atom. The interplay of steric hindrance and electronic interactions (such as dipole-dipole interactions and potential weak intramolecular hydrogen bonds) between the aldehyde, methoxy, fluorine, and bromine substituents determines the stability of each conformer.

Computational studies on similar substituted benzaldehydes, such as 5-bromo-2-methoxybenzaldehyde, have shown that different conformers can exist with small energy differences between them. For this compound, it is anticipated that the O-trans conformer, where the aldehyde oxygen is directed away from the bulky fluorine atom, would be sterically favored and thus more stable. The methoxy group's orientation would also influence stability, likely preferring a position that minimizes steric clash with the neighboring fluorine and bromine atoms.

Below is a hypothetical data table illustrating the kind of results obtained from a DFT calculation on the relative stabilities of possible conformers. The energies are typically given in kcal/mol relative to the most stable conformer.

| Conformer ID | Aldehyde Orientation (relative to F) | Methoxy Orientation (relative to F) | Relative Energy (kcal/mol) |

| Conf-1 | trans | anti | 0.00 |

| Conf-2 | trans | syn | 1.25 |

| Conf-3 | cis | anti | 3.50 |

| Conf-4 | cis | syn | 4.80 |

Note: This data is illustrative and represents typical results from computational analysis. Actual values would require specific DFT calculations for this molecule.

Theoretical Studies on Solvent Effects on Molecular and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical studies employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effect of a solvent on the molecular and spectroscopic properties of this compound.

These models treat the solvent as a continuous medium with a specific dielectric constant. By performing calculations with different dielectric constants, it is possible to predict how the molecule's geometry, dipole moment, and spectroscopic signatures will change in various solvents.

Molecular Properties: In a polar solvent, the molecule's dipole moment is expected to increase as the solvent stabilizes charge separation within the molecule. This can lead to minor adjustments in bond lengths and angles to accommodate the new electronic distribution.

Spectroscopic Properties: Solvent effects are particularly evident in spectroscopic measurements like UV-Vis and NMR.

UV-Vis Spectra: The absorption maxima (λmax) can shift depending on the solvent polarity. For π → π* transitions, polar solvents can lead to a red shift (bathochromic shift) if the excited state is more polar than the ground state. Time-dependent DFT (TD-DFT) is the standard method for calculating theoretical UV-Vis spectra in different solvent environments.

NMR Spectra: The chemical shifts of atoms, particularly ¹H and ¹³C, are sensitive to the solvent. The solvent can influence the electron density around the nuclei, leading to changes in their shielding and, consequently, their resonance frequencies in the NMR spectrum.

Theoretical investigations on related compounds like 5-Bromo-2-Hydroxybenzaldehyde have demonstrated that UV-Visible studies carried out in different solvents can be effectively analyzed to understand the absorbance and the effect of the solvent on the wavelength. researchgate.net

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling is a crucial tool for understanding the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways, locate transition states, and calculate activation energies.

This type of analysis is vital for predicting the reactivity of the molecule and for designing synthetic routes. For example, the aldehyde group is a common site for nucleophilic addition reactions. Computational modeling can be used to explore the energy profiles of such reactions with various nucleophiles.

The process typically involves:

Identifying Reactants and Products: Defining the starting materials and the expected products of a given reaction.

Locating Transition States (TS): Using specialized algorithms to find the saddle point on the PES that connects the reactants and products. The TS represents the highest energy point along the reaction coordinate.

Calculating Activation Energy (Ea): The energy difference between the transition state and the reactants determines the activation energy, which is a key factor in the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to ensure that it correctly connects the desired reactants and products.

Vi. Advanced Spectroscopic Characterization Methodologies in Research

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of electromagnetic radiation, it is possible to identify the functional groups present and deduce structural information.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of absorption are characteristic of the bonds present. For 5-Bromo-2-fluoro-4-methoxybenzaldehyde, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to its constituent parts: the aromatic ring, the aldehyde group, the methoxy (B1213986) group, and the carbon-halogen bonds.

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the methoxy (-OCH₃) group, expected in the 2950-2850 cm⁻¹ range.

Carbonyl (C=O) stretching: A strong, sharp band characteristic of the aldehyde group, typically found in the 1710-1680 cm⁻¹ region for aromatic aldehydes.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

C-O stretching: From the methoxy ether linkage, usually appearing in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-F and C-Br stretching: These vibrations would appear in the fingerprint region, typically below 1400 cm⁻¹ and 700 cm⁻¹ respectively.

While these are the expected regions for the functional groups present, detailed experimental FT-IR spectra with specific peak assignments for this compound are not widely available in peer-reviewed literature.

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, FT-Raman would be particularly useful for observing the aromatic ring vibrations and the C-Br bond, which can sometimes be weak in IR spectra. Comprehensive experimental FT-Raman studies detailing the vibrational assignments for this specific compound are not readily found in published research.

The carbonyl (C=O) stretching vibration is one of the most characteristic and well-studied bands in infrared spectroscopy. mdpi.com For an aromatic aldehyde like this compound, the position of the C=O band is sensitive to the electronic effects of the substituents on the benzene (B151609) ring. The presence of the electron-donating methoxy group and the electron-withdrawing fluorine and bromine atoms will influence the electron density of the carbonyl group, thereby affecting its stretching frequency.

Furthermore, environmental factors such as the solvent polarity or the solid-state packing arrangement can influence the C=O stretching frequency through intermolecular interactions like hydrogen bonding or dipole-dipole interactions. A detailed analysis of these effects would require systematic studies in various solvents or in the solid state. However, specific research focusing on the environmental effects on the carbonyl stretching vibration of this compound is not available in the current body of scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In several synthetic patents, ¹H NMR data has been reported to confirm the structure of this compound. alfa-chemistry.comgoogleapis.com The spectrum shows distinct signals for the aldehydic proton, the aromatic protons, and the methoxy protons.

The reported chemical shifts, typically recorded in DMSO-d₆, confirm the substitution pattern on the aromatic ring. The aldehydic proton appears as a singlet at the most downfield position due to the strong deshielding effect of the carbonyl group. The two aromatic protons are in different environments and appear as distinct doublets, with their coupling constants providing information about their relative positions. The methoxy group protons appear as a sharp singlet in the upfield region.

Table 1. Experimental ¹H NMR Data for this compound

Data sourced from patent literature. The exact chemical shifts and coupling constants may vary slightly based on the solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| -CHO | ~10.02 | s (singlet) | N/A | alfa-chemistry.com |

| Ar-H | ~7.98 | d (doublet) | ~7.5 | alfa-chemistry.com |

| Ar-H | ~7.26 | d (doublet) | ~13.0 | alfa-chemistry.com |

| -OCH₃ | ~3.97 | s (singlet) | N/A | alfa-chemistry.com |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the characterization of the carbon skeleton. For this compound, a ¹³C NMR spectrum would be expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule: the aldehydic carbonyl carbon, the six aromatic carbons (four of which are substituted and two are attached to hydrogen), and the methoxy carbon.

The chemical shifts would be influenced by the attached atoms; for instance, the carbonyl carbon would be the most downfield signal, and the carbons attached to bromine, fluorine, and oxygen would have characteristic chemical shifts. Despite its utility, experimental ¹³C NMR data for this compound has not been reported in the surveyed scientific and patent literature.

Electronic Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic aldehydes such as this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* transitions associated with the benzene ring and the carbonyl group. The positions (λmax) and intensities of these bands are sensitive to the nature and position of the substituents on the aromatic ring.

The methoxy (-OCH₃), fluoro (-F), and bromo (-Br) groups act as auxochromes, which can modify the absorption characteristics of the primary chromophore (the benzaldehyde (B42025) system). In studies of related compounds, such as metal complexes of 5-bromo-2-fluorobenzaldehydeoxime, the coordination of the molecule to a metal center leads to shifts in the absorption bands, indicating a change in the electronic environment. icm.edu.pl This highlights how UV-Vis spectroscopy can be used to study not only the molecule itself but also its interactions and derivatives.

X-ray Crystallography and Diffraction Studies of Derivatives

While obtaining a single crystal of this compound itself may be challenging, the analysis of its crystalline derivatives provides definitive proof of molecular structure and detailed information about its solid-state conformation and packing.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and torsion angles.

For example, the crystal structure of N′-(5-Bromo-2-methoxybenzylidene)-2-hydroxybenzohydrazide, a Schiff base derivative of the related 5-bromo-2-methoxybenzaldehyde, has been determined using SCXRD. nih.gov The analysis revealed that the molecule is nearly planar, with a dihedral angle of 6.9(9)° between its two aromatic rings. nih.gov Such studies provide unequivocal confirmation of the compound's covalent framework and stereochemistry.

Table 2: Crystallographic Data for a Derivative of a Related Benzaldehyde Data for N′-(5-Bromo-2-methoxybenzylidene)-2-hydroxybenzohydrazide, illustrating typical parameters obtained from SCXRD analysis. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₃BrN₂O₃ |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 15.530 |

| c (Å) | 25.308 |

| Volume (ų) | 6103.8 |

Beyond defining the molecular structure, SCXRD data allows for a detailed investigation of how molecules pack in the crystal lattice. This is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-stacking.

Table 3: Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Hydrazone Derivative This table quantifies the intermolecular interactions in a related crystalline compound, demonstrating the insights gained from Hirshfeld analysis. nih.gov

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| Br⋯H / H⋯Br | 21.7% |

| O⋯H / H⋯O | 20.2% |

| C⋯H / H⋯C | 8.8% |

Advanced Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

For this compound (C₈H₆BrFO₂), the exact mass can be calculated and compared to the experimental value. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two peaks (M and M+2) of nearly equal intensity in the mass spectrum.

Advanced MS techniques, including tandem mass spectrometry (MS/MS), involve the fragmentation of the molecular ion to provide structural information. The fragmentation pattern can help to identify the different functional groups and their connectivity within the molecule. Furthermore, modern computational tools can predict collision cross-section (CCS) values, which relate to the size and shape of an ion in the gas phase. uni.lu These predicted values can be compared with experimental data from ion mobility-mass spectrometry to add another layer of confidence to the compound's identification.

Table 4: Predicted Collision Cross Section (CCS) Data for Adducts of this compound Computational predictions for various ionic adducts of the title compound, used in advanced mass spectrometry analysis. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 232.96080 | 136.3 |

| [M+Na]⁺ | 254.94274 | 150.1 |

| [M-H]⁻ | 230.94624 | 142.3 |

| [M+NH₄]⁺ | 249.98734 | 158.5 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-2-fluorobenzaldehydeoxime |

| N′-(5-Bromo-2-methoxybenzylidene)-2-hydroxybenzohydrazide |

| 5-bromo-2-methoxybenzaldehyde |

Predicted Collision Cross Section (CCS) for Ion Mobility Spectrometry Applications

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique, adding another dimension of separation based on the size, shape, and charge of an ion. The Collision Cross Section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it travels through a buffer gas. While experimental CCS values are ideal, their availability is limited. Consequently, machine learning-based prediction models have become crucial for estimating CCS values to aid in compound identification. mdpi.comresearchgate.net

Several prediction tools, such as AllCCS and CCSbase, utilize machine learning algorithms like support vector machines (SVM) to calculate theoretical CCS values based on a molecule's structural information. nih.govnih.gov These models are trained on large datasets of experimentally determined CCS values and molecular descriptors. nih.gov For a compound like this compound, these models can predict the CCS values for different adducts (e.g., [M+H]⁺, [M+Na]⁺), with prediction errors often falling below 5%. researchgate.netnih.gov This predicted CCS value serves as an additional physicochemical descriptor that can significantly increase confidence in the identification of the compound in complex mixtures, complementing retention time and mass-to-charge ratio data. The predictive accuracy for protonated adducts ([M+H]⁺) often tends to be higher compared to other adducts due to the larger volume of available training data for this ion type. nih.gov

Table 1: Parameters for CCS Prediction Models

| Parameter Type | Examples | Role in Prediction |

|---|---|---|

| Input Data | SMILES String, 2D/3D Structure | Provides the fundamental molecular structure. |

| Molecular Descriptors | Molecular Weight, Polar Surface Area, Molar Refractivity | Quantify various physicochemical properties of the molecule. |

| Ion Information | Adduct Type ([M+H]⁺, [M+Na]⁺), Charge State | Defines the specific ionic species for which the CCS is being predicted. |

| Prediction Algorithm | Support Vector Machine (SVM), Gradient Boosting | The machine learning model used to correlate descriptors with CCS values. mdpi.comnih.gov |

| Output Value | Predicted CCS (Ų) | The calculated theoretical collision cross section. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the molecular formula of a compound by measuring its mass with extremely high accuracy and precision. For this compound, with the molecular formula C₈H₆BrFO₂, HRMS provides an experimental mass measurement that can be compared against the theoretical (monoisotopic) mass.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element. A close match between the measured mass and the theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula. This level of accuracy allows differentiation between compounds that may have the same nominal mass but different elemental compositions.

Table 2: Theoretical Exact Mass Calculation for C₈H₆BrFO₂

| Element | Isotope | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |

| Hydrogen | ¹H | 6 | 1.007825 | 6.046950 |

| Bromine | ⁷⁹Br | 1 | 78.918337 | 78.918337 |

| Fluorine | ¹⁹F | 1 | 18.998403 | 18.998403 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total | | | Theoretical Exact Mass | 231.953520 |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a pure compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed empirical formula. This comparison serves as a crucial check for purity and confirms the elemental composition of the synthesized compound.

For this compound (molecular formula C₈H₆BrFO₂), the theoretical mass percentages are calculated based on its molecular weight (233.04 g/mol ). sigmaaldrich.com A strong correlation between the experimental and theoretical values validates the empirical formula of the compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Quantity in Formula | Total Mass Contribution ( g/mol ) | Theoretical Mass % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 41.23% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.60% |

| Bromine | Br | 79.904 | 1 | 79.904 | 34.29% |

| Fluorine | F | 18.998 | 1 | 18.998 | 8.15% |